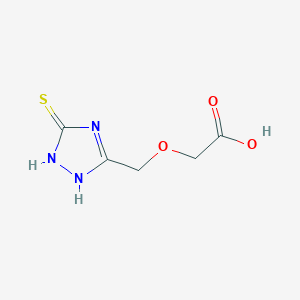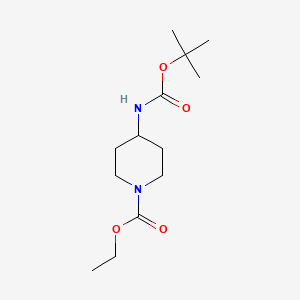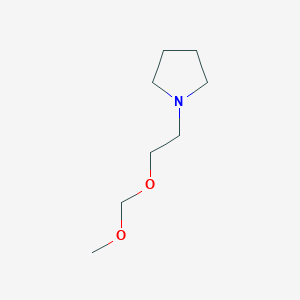
2-((5-Thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-Thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy)acetic acid is a compound that belongs to the class of 1,2,4-triazoles
Métodos De Preparación
The synthesis of 2-((5-Thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy)acetic acid typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of a 1,2,4-triazole derivative with a suitable acetic acid derivative. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
2-((5-Thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacteria and fungi.
Medicine: Research has indicated its potential use in the development of new drugs for treating diseases such as cancer and infections.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-((5-Thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in antimicrobial applications, it may inhibit the synthesis of essential cellular components in bacteria, leading to their death .
Comparación Con Compuestos Similares
2-((5-Thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy)acetic acid can be compared with other similar compounds, such as:
1,2,4-Triazole derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Indole derivatives: Although structurally different, indole derivatives also show significant biological activities and are used in similar applications. The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties
Propiedades
Número CAS |
61320-87-4 |
|---|---|
Fórmula molecular |
C5H7N3O3S |
Peso molecular |
189.20 g/mol |
Nombre IUPAC |
2-[(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)methoxy]acetic acid |
InChI |
InChI=1S/C5H7N3O3S/c9-4(10)2-11-1-3-6-5(12)8-7-3/h1-2H2,(H,9,10)(H2,6,7,8,12) |
Clave InChI |
YSKVPZRTMMEEAV-UHFFFAOYSA-N |
SMILES canónico |
C(C1=NC(=S)NN1)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[3-(Dimethylamino)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B8680060.png)

![Methyl 3-{[(1-ethoxyethylidene)amino]oxy}propanoate](/img/structure/B8680074.png)

